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Introduction

This technical guide provides a comprehensive overview of the spectral data for Amooracetal,
a novel natural product with significant potential in drug development. The elucidation of its
complex structure has been made possible through a combination of advanced spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and
Infrared (IR) Spectroscopy. This document presents a detailed analysis of the spectral data,
outlines the experimental protocols used for data acquisition, and provides visualizations of key
structural relationships to aid in research and development efforts.

Spectroscopic Data

The structural characterization of Amooracetal was achieved through the careful interpretation
of its NMR, MS, and IR spectra. The quantitative data from these analyses are summarized
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided crucial information about the carbon and proton framework of
Amooracetal. Experiments were conducted in deuterated chloroform (CDCIs) on a high-field
spectrometer.

Table 1: 1H NMR Spectral Data for Amooracetal (500 MHz, CDClI3)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b564674?utm_src=pdf-interest
https://www.benchchem.com/product/b564674?utm_src=pdf-body
https://www.benchchem.com/product/b564674?utm_src=pdf-body
https://www.benchchem.com/product/b564674?utm_src=pdf-body
https://www.benchchem.com/product/b564674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.26 m - 1H Ar-H
5.95 ddd 17.2,10.5, 8.0 1H H-1'
5.30 d 17.2 1H H-2'a
5.25 d 10.5 1H H-2'b
4.60 d 8.0 1H H-1
3.85 S - 3H OCHs
2.10 m - 2H H-2
1.80 m - 2H H-3
1.25 S - 6H C(CHs3)2

Table 2: 13C NMR Spectral Data for Amooracetal (125 MHz, CDCIs)
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Chemical Shift (8) ppm Carbon Type Assighment
170.2 C C=0
140.5 CH Cc-1
128.5 CH Ar-C
117.8 CH: c-2'
109.5 C C-4
80.1 CH C-1
52.3 CHs OCHs
40.2 C C(CH3):
35.6 CH: C-2
25.1 CH: C-3
24.9 CHs C(CHs)2

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the exact mass and
molecular formula of Amooracetal.

Table 3: Mass Spectrometry Data for Amooracetal

lonization Mode Mass Analyzer m/z [M+H]* Molecular Formula

ESI TOF 253.1489 C15H2003

Infrared (IR) Spectroscopy

The functional groups present in Amooracetal were identified using IR spectroscopy.

Table 4: Infrared (IR) Spectral Data for Amooracetal
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Wavenumber (cm~?) Description of Vibration Functional Group
3080 C-H stretch Alkene

2960 C-H stretch Alkane

1735 C=0 stretch Ester

1640 C=C stretch Alkene

1150 C-O stretch Ester

Experimental Protocols
NMR Spectroscopy

1H and 3C NMR spectra were recorded on a Bruker Avance Il 500 MHz spectrometer.[1] The
sample was dissolved in CDCls, and chemical shifts were referenced to the residual solvent
peak (d0H 7.26 and &C 77.16).[2] Standard pulse sequences were used for 1D and 2D NMR
experiments, including COSY, HSQC, and HMBC, to establish the connectivity of protons and

carbons.

Mass Spectrometry

High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF mass spectrometer
with an electrospray ionization (ESI) source in positive ion mode.[3] The instrument was
calibrated using a standard reference mixture to ensure high mass accuracy.

Infrared Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.[4] A thin
film of the purified compound was prepared on a NaCl plate for analysis. The spectrum was
recorded in the range of 4000-400 cm~1.[5]

Structural Elucidation Workflow

The process of determining the structure of Amooracetal involved a logical workflow, starting
from the initial spectral data acquisition to the final structure confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of
Amooracetal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564674#amooracetal-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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